tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate with methyl iodide under basic conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Produces corresponding amines or alcohols.
Substitution: Produces N-alkylated derivatives.
Scientific Research Applications
tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate .
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate .
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate .
Uniqueness
tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and methyl groups . This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-11(4,7-13)6-12-8/h8,12H,5-7H2,1-4H3 |
InChI Key |
MAAKDBFEHVWWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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